molecular formula HTe+ B1244415 Tellanylium

Tellanylium

Cat. No.: B1244415
M. Wt: 128.6 g/mol
InChI Key: RJGCOINDZWXYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tellanylium, with the chemical formula HTe+ (CID 9548890), is a tellurium-containing cation of interest in fundamental chemical research . This compound is provided as a high-purity reagent for research purposes only. Tellurium-based compounds and nanoparticles are an active area of scientific investigation due to their unique physicochemical properties . Recent scientific literature suggests potential for tellurium species in areas such as antimicrobial applications, where related compounds have demonstrated a mechanism of action involving reactive oxygen species (ROS) generation, leading to oxidative stress in microbial cells . Researchers are exploring these properties to develop novel strategies against multi-drug-resistant infections . This compound is for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

Molecular Formula

HTe+

Molecular Weight

128.6 g/mol

IUPAC Name

tellanylium

InChI

InChI=1S/HTe/h1H/q+1

InChI Key

RJGCOINDZWXYSL-UHFFFAOYSA-N

Canonical SMILES

[TeH+]

Origin of Product

United States

Theoretical and Computational Investigations of Tellanylium

Electronic Structure Calculations

The electronic structure of a heavy-atom system like Tellanylium would be investigated using a variety of quantum chemical methods. These calculations are essential for understanding its stability, reactivity, and spectroscopic properties.

The presence of tellurium, a fifth-period element, necessitates the use of specialized computational methods that can accurately account for the large number of electrons and the significant influence of relativistic effects. researchgate.net

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, represent a high level of theory. rsc.org For a simple diatomic species like HTe⁺, methods such as Coupled-Cluster (CC) and Configuration Interaction (CI) would be computationally feasible and would provide highly accurate results. youtube.comyoutube.com

Coupled-Cluster (CC) Theory: This method is a powerful tool for obtaining accurate energies and properties. youtube.com The CCSD (Coupled-Cluster with Singles and Doubles) and CCSD(T) (CCSD with a perturbative treatment of triple excitations) levels of theory are often considered the "gold standard" in quantum chemistry for systems where a single-reference wave function is appropriate. aps.org

Configuration Interaction (CI): CI methods generate a wave function as a linear combination of Slater determinants. youtube.comorcid.org While providing a variational treatment, full CI is only feasible for the smallest systems. For HTe⁺, a multi-reference CI (MRCI) might be employed if the ground state exhibits significant multi-reference character.

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used method for systems containing heavy elements. rsc.orgnih.gov The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation (XC) functional. nih.govresearchgate.net

For tellurium compounds, a range of functionals would be tested and benchmarked against experimental data or higher-level ab initio results. wikipedia.org Common choices include:

Hybrid Functionals: Functionals like B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are popular for their general applicability. researchgate.netlupinepublishers.com

Range-Separated Functionals: Functionals such as ωB97X-D are often used for their improved description of long-range interactions and excited states. q-chem.com

Meta-GGA Functionals: These functionals incorporate the kinetic energy density and can offer improved accuracy over standard GGA functionals. nih.gov

The selection would also involve choosing an appropriate basis set, such as those from the Dunning (aug-cc-pVTZ) or Jensen (pc-n) families, often augmented with diffuse functions to describe the electron distribution accurately. youtube.com

For an element as heavy as tellurium (Z=52), relativistic effects are crucial and cannot be ignored. rsc.orgresearchgate.net These effects, which arise from the high velocity of core electrons, contract the s and p orbitals and expand the d and f orbitals, significantly altering the electronic structure, bonding, and properties of the molecule. rsc.org

Two main approaches are used to include these effects:

Effective Core Potentials (ECPs): This is the most common approach, where the core electrons are replaced by an effective potential that includes relativistic effects. The valence electrons are then treated explicitly with a corresponding basis set.

All-Electron Relativistic Hamiltonians: More computationally demanding methods, such as those based on the Dirac equation or two-component methods like the Zeroth-Order Regular Approximation (ZORA), treat all electrons in a relativistic framework. upo.esyoutube.com These methods provide a more rigorous treatment and are essential for high-accuracy calculations of properties like NMR chemical shifts. rsc.orgyoutube.com

A primary goal of computational studies on this compound would be to predict its ground state properties. q-chem.comlibrary.ph This involves performing a geometry optimization, where the total energy of the molecule is minimized with respect to its geometric parameters. For the diatomic HTe⁺, this would simply mean determining the equilibrium bond length (r_e).

The calculation would also yield key energetic data:

Total Electronic Energy: The absolute energy of the molecule at its optimized geometry.

Vibrational Frequency: A frequency calculation would confirm that the optimized structure is a true minimum (no imaginary frequencies) and would predict the fundamental vibrational frequency corresponding to the Te-H bond stretch.

Thermodynamic Properties: From the vibrational frequency and other calculated parameters, properties such as the zero-point vibrational energy (ZPVE) and standard enthalpies and Gibbs free energies can be derived. rsc.org

A hypothetical data table for the predicted properties of this compound is presented below. Note that these values are illustrative, as no specific published data for HTe⁺ were found.

Table 1: Hypothetical Predicted Ground State Properties of this compound (HTe⁺)

Note: These values are for illustrative purposes only and are not based on published calculations. The choice of method and basis set significantly impacts the results.

PropertyHypothetical ValueComputational Method
Equilibrium Bond Length (r_e)1.65 ÅCCSD(T)/aug-cc-pVTZ-PP
Harmonic Vibrational Frequency (ω_e)2400 cm⁻¹CCSD(T)/aug-cc-pVTZ-PP
Dissociation Energy (D_e)3.0 eVCCSD(T)/aug-cc-pVTZ-PP
Dipole Moment (μ)2.5 DDFT: PBE0/def2-TZVP

Molecular Orbitals: For a simple diatomic like HTe⁺, the MO diagram would show the combination of the hydrogen 1s atomic orbital with the tellurium 5s and 5p valence orbitals to form sigma (σ) and pi (π) bonding and antibonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the so-called frontier orbitals, which are critical for understanding chemical reactivity.

Electron Density Distribution: The electron density (ρ(r)) is a fundamental property that can be calculated and analyzed. It shows how the electrons are distributed in space. Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of the chemical bond (e.g., covalent vs. ionic) by examining the density at the bond critical point. nih.gov The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to predict sites for electrophilic or nucleophilic attack. For HTe⁺, the positive charge would be expected to be delocalized between the hydrogen and tellurium atoms.

Excited State Properties and Electronic Transitions

Detailed theoretical studies on the excited state properties and electronic transitions specifically for the this compound cation (HTe+) are not widely documented in readily accessible literature. However, computational chemistry provides powerful tools to investigate these phenomena.

Theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CC) are commonly employed to calculate the electronic excited states of molecules. These calculations can predict:

Vertical Excitation Energies: The energy difference between the ground electronic state and an excited electronic state at the ground-state geometry.

Oscillator Strengths: A dimensionless quantity that expresses the strength of an electronic transition, indicating how likely the transition is to be observed in absorption spectroscopy.

Nature of Transitions: The calculations can identify which molecular orbitals are involved in a given electronic transition (e.g., from a non-bonding orbital to an anti-bonding orbital).

For a simple diatomic cation like HTe+, these calculations would likely reveal transitions from bonding or non-bonding orbitals involving tellurium's p-orbitals to higher-energy anti-bonding orbitals. Studies on related tellurium compounds show a high sensitivity of tellurium's electronic structure to its chemical environment, which influences its spectroscopic properties. advanceseng.com

Spectroscopic Parameter Prediction

The vibrational frequency of the H-Te bond in the this compound cation can be predicted with a high degree of accuracy using computational methods. By performing a geometry optimization followed by a frequency calculation using Density Functional Theory (DFT) or other ab initio methods, one can obtain the harmonic vibrational frequencies.

Infrared (IR) Spectroscopy: The primary vibrational mode for HTe+ would be the H-Te stretching frequency. Computational models would predict the wavenumber (typically in cm⁻¹) for this vibration. The intensity of the corresponding peak in an IR spectrum is proportional to the square of the change in the dipole moment during the vibration. Given the positive charge, HTe+ has a permanent dipole moment that would change significantly during the stretching motion, leading to a strong predicted IR absorption.

Raman Spectroscopy: Raman activity depends on the change in polarizability during a vibration. The H-Te stretch in this compound would also be Raman active.

While specific calculated values for HTe+ are not in the retrieved results, these computational techniques are standard for predicting vibrational spectra.

As a simple diatomic species, the rotational spectrum of this compound (HTe+) can be readily modeled. Rotational spectroscopy, often in the microwave region, provides highly precise information about molecular geometry.

Rotational Constants (B): The principal rotational constant, B, is inversely related to the molecule's moment of inertia. For a diatomic molecule like HTe+, the moment of inertia depends on the reduced mass and the equilibrium bond length (the distance between the H and Te nuclei).

Computational Prediction: A standard computational workflow involves optimizing the molecular geometry to find the equilibrium H-Te bond length. From this bond length and the masses of the isotopes (e.g., ¹H and one of the stable tellurium isotopes like ¹²⁵Te or ¹³⁰Te), the moment of inertia and subsequently the rotational constants can be calculated with high precision. wikipedia.org These constants are crucial for predicting the frequencies of transitions in a rotational spectrum.

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. Tellurium has two NMR-active isotopes with a spin of 1/2: ¹²³Te and ¹²⁵Te. northwestern.edu The ¹²⁵Te isotope is more commonly used due to its higher natural abundance (7.07%) and greater sensitivity. northwestern.eduhuji.ac.il

Chemical Shift Prediction: Computational methods, particularly DFT, are used to calculate the magnetic shielding tensor for a nucleus. The NMR chemical shift is then determined by referencing this shielding value to the shielding of a standard reference compound (e.g., Me₂Te). advanceseng.comnorthwestern.edu

¹²⁵Te Chemical Shifts: The chemical shift of ¹²⁵Te is known to be extremely sensitive to the electronic environment, spanning a vast range of over 5000 ppm. advanceseng.com This sensitivity arises from the magnetic coupling between the tellurium lone pair p-orbitals and anti-bonding orbitals. advanceseng.com For the HTe+ cation, the chemical shift would be highly dependent on factors like the solvent and any intermolecular interactions.

¹H Chemical Shift: The chemical shift of the proton in HTe+ could also be predicted. Due to the electropositive nature of tellurium and the positive charge of the ion, the proton would likely be significantly deshielded, resulting in a downfield chemical shift.

Table 1: NMR Properties of Tellurium Isotopes northwestern.eduusc.edu

Property¹²³Te¹²⁵Te
Nuclear Spin (I)1/21/2
Natural Abundance (%)0.89 - 0.9087.07
Resonance Frequency (MHz) at 11.744T131.039157.984
Chemical Shift Range (ppm)-1200 to 3200-1200 to 3200

This interactive table provides a summary of the key NMR properties for the two spin-1/2 tellurium isotopes.

Thermochemical Properties and Stability Analysis

Thermochemical data, such as the enthalpy of formation, provides fundamental insight into the stability of a chemical compound.

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For HTe+(g), this would correspond to the reaction: 0.5 H₂(g) + Te(s) → HTe+(g) + e⁻ The enthalpy of this reaction is not readily available in standard databases. However, it can be calculated using high-level ab initio methods like G3 or W1 theory. These methods compute the total electronic energies of the species involved, which can then be converted to enthalpies of formation.

Reaction Energies: Computational chemistry can predict the energetics of various reactions involving this compound. For example, the proton affinity of hydrogen telluride (H₂Te) to form H₃Te+ or the deprotonation energy of HTe+ can be calculated. These values are crucial for understanding the ion's reactivity and stability in different chemical environments. While specific values for HTe+ were not found, thermochemical data for elemental tellurium, such as its enthalpy of atomisation (197 kJ mol⁻¹), are known. shef.ac.uk

Proton Affinity and Gas-Phase Acidity/Basicity of Related Species

The stability of this compound in the gas phase is directly related to the proton affinity of hydrogen telluride (H₂Te). Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation of a species. wikipedia.orgiupac.org A higher proton affinity indicates a stronger base. wikipedia.org

The gas-phase acidity of hydrogen telluride (H₂Te) has been determined using FT-ICR mass spectrometry, with a value of ΔH°acid(H₂Te) = 331.3 ± 0.8 kcal/mol. researchgate.net This value allows for the calculation of the proton affinity of H₂Te. The proton affinity of H₂Te is a key indicator of the stability of the H₃Te⁺ cation in the gas phase.

Within the hydrogen chalcogenides (H₂O, H₂S, H₂Se, H₂Te), the gas-phase acidity increases down the group, making H₂Te the strongest acid among them in the gas phase. dspaces.org Conversely, the basicity in the gas phase decreases down the group. This trend means that H₂O is the strongest base with the highest proton affinity, while H₂Te is the weakest base. doubtnut.com The order of proton affinity for the hydrogen chalcogenides is H₂O > H₂S > H₂Se > H₂Te. This is reflected in the stability of their corresponding onium ions, with H₃O⁺ being the most stable and H₃Te⁺ the least. scribd.comscribd.com

Table 1: Comparative Properties of Hydrogen Chalcogenides

Property H₂O H₂S H₂Se H₂Te
Gas-Phase Acidity Weakest Strongest dspaces.org
Proton Affinity Highest Lowest
Basicity (Gas Phase) Strongest Weakest doubtnut.com

Dissociation Energies and Fragmentation Pathways

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond and corresponds to the standard enthalpy change when a bond is cleaved by homolysis. wikipedia.org Computational studies have been employed to calculate the bond dissociation energies for hydrogen chalcogenides. For hydrogen telluride, the calculated dissociation energies are D(HTe−H) = 66.2 ± 1.2 kcal/mol and D(Te−H) = 61.2 ± 1.6 kcal/mol. researchgate.net

The fragmentation of this compound (H₃Te⁺) and related organo-telluronium ions often involves the loss of a neutral molecule or radical. While direct experimental data on H₃Te⁺ fragmentation is scarce, studies on alkyl tellurides in superacid solutions (FSO₃H-SbF₅) show that the tellurides are protonated, forming telluronium ions. dss.go.th The fragmentation of onium salts, including telluronium ions, can proceed through various pathways, such as reductive elimination. researchgate.net For more complex telluronium ions, the expulsion of a radical during fragmentation is dictated by the stability of the generated radical species. researchgate.net Common fragmentation pathways in mass spectrometry include alpha-fragmentation and McLafferty rearrangement, which involve the breaking of bonds adjacent to the charged heteroatom. youtube.comlibretexts.org

Solvent Effects on this compound Stability and Reactivity

Solvent properties play a critical role in the stability and reactivity of ionic species like this compound. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing ions through strong intermolecular interactions like hydrogen bonding. libretexts.org These solvents can stabilize both the cation (this compound) and any anionic counterparts, which can influence reaction pathways, such as Sₙ1-type reactions where ion stabilization is crucial. libretexts.orglibretexts.org

The stability of telluronium ions in solution has been observed in various solvents. For instance, certain telluronium salts behave as ionic species in polar solvents like DMSO. researchgate.net Computational studies often use implicit solvation models to simulate the effect of a solvent environment on the ion's properties. These models can help predict how the solvent environment affects the stability of this compound and its potential reactions. ua.edu The interaction between a solvent and an ion generally decreases as the ion's intrinsic stability in the gas phase increases. rsc.org Given that H₃Te⁺ is relatively unstable in the gas phase compared to lighter analogues, solvent effects are expected to have a significant impact on its stability.

Computational Exploration of Isomers and Related Species

Computational chemistry allows for the exploration of the structures, stability, and properties of isomers and related chemical species that may be difficult or impossible to study experimentally. chemrxiv.orgchemrxiv.orgrsc.org For this compound (H₃Te⁺), related species of interest include the radical HTe and the cation TeH₂⁺.

High-level computational studies have been performed on heavy chalcogen hydrides, including H₂Te. osti.gov These calculations provide precise values for geometric parameters, such as bond lengths and angles, and thermodynamic properties. For H₂Te, the calculated H-Te bond length is approximately 1.651 Å and the H-Te-H bond angle is about 90.26°. nist.gov

Theoretical investigations also extend to ions like H₃Te⁺, which has been identified in computational models of plasma processes. ruc.edu.cn The geometry of these simple ions can be predicted, with H₃Te⁺ expected to have a pyramidal structure, similar to H₃O⁺ and H₃S⁺. scribd.com Computational methods are essential for predicting the properties of these transient or highly reactive species, providing insights into their potential roles in various chemical environments.

Spectroscopic Characterization Techniques for Tellanylium and Analogs

Gas-Phase High-Resolution Spectroscopy

Gas-phase spectroscopy is indispensable for obtaining data on isolated molecules, free from the intermolecular interactions present in condensed phases. wikipedia.orgwikipedia.org This allows for the precise determination of molecular constants and a direct comparison with theoretical calculations.

Rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. wikipedia.org These transitions, typically occurring in the microwave region of the electromagnetic spectrum, allow for the determination of moments of inertia with very high precision. libretexts.org From the moments of inertia, highly accurate molecular structures, including bond lengths and angles, can be derived. wikipedia.org

For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. libretexts.org The rotational spectrum of a diatomic or linear molecule consists of a series of nearly equally spaced lines, with the spacing related to the rotational constant, B, which is inversely proportional to the moment of inertia. libretexts.org For more complex molecules, the spectra are classified based on the molecule's symmetry into spherical, symmetric, and asymmetric tops. wikipedia.orgcaltech.edu Analysis of these spectra can be complex but yields the principal moments of inertia (Ia, Ib, Ic). caltech.edu

While direct rotational spectroscopy data for tellanylium is not available, studies on analogous tellurium-containing molecules, such as vinyltellurol (CH2=CHTeH), demonstrate the power of this technique. High-resolution millimeter-wave spectroscopy of vinyltellurol has provided precise rotational constants for its different conformers. acs.org

Table 1: Example Rotational Constants for Vinyltellurol Conformers

Conformer A (MHz) B (MHz) C (MHz)
syn-Vinyltellurol 58,245.5 4,289.4 3,989.8
gauche-Vinyltellurol 57,987.1 4,312.7 4,001.2

Data derived from studies on analogous tellurium compounds. acs.org

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, which correspond to the stretching and bending of chemical bonds. youtube.comyoutube.com These transitions primarily occur in the infrared region of the spectrum. youtube.com

Gas-phase infrared spectroscopy provides detailed information about the fundamental vibrational frequencies of a molecule. acs.org High-resolution techniques can also resolve the rotational fine structure within each vibrational band, a technique known as rotational-vibrational spectroscopy. wikipedia.org This allows for the simultaneous determination of both vibrational and rotational constants.

For example, the gas-phase infrared spectrum of vinyl tellurol was recorded at a resolution of 0.1 cm-1, allowing for the assignment of its fundamental vibrational bands. acs.org Similarly, gas-phase Raman spectroscopy has been used to study the structure of tellurium tetrachloride (TeCl4) and dichlorodibromotellurium(IV) (TeCl2Br2). cdnsciencepub.comrsc.org The Raman spectrum of gaseous TeCl2Br2 at 310°C was consistent with a monomolecular species of C1 symmetry. cdnsciencepub.com

Table 2: Selected Gas-Phase Vibrational Frequencies for Tellurium Compounds

Compound Vibrational Mode Frequency (cm-1)
Vinyl Tellurol (syn) Te-H stretch ~2050
Vinyl Tellurol (syn) C=C stretch ~1580
TeCl2Br2 Te-Cl stretch 375
TeCl2Br2 Te-Br stretch 260

Data sourced from gas-phase IR and Raman studies of tellurium compounds. acs.orgcdnsciencepub.com

Nuclear Resonance Vibrational Spectroscopy (NRVS) is another powerful technique, demonstrated in the study of a [4Fe–4Te] cluster, which provides element-specific vibrational information by exciting specific isotopes like 125Te. nih.gov This method revealed that in the [4Fe–4Te] cluster, modes below 100 cm-1 are dominated by tellurium motion. nih.gov

Electronic spectroscopy investigates transitions between different electronic energy levels in a molecule, which typically occur in the ultraviolet (UV) and visible regions of the spectrum. aps.org Gas-phase electronic spectroscopy can provide information about the energies of excited electronic states and, through analysis of the vibronic (vibrational-electronic) and rovibronic (rotational-vibrational-electronic) structure, can also yield information about the geometry and vibrational frequencies of the molecule in its excited states. wikipedia.org

Photoelectron spectroscopy is a related technique that measures the energy required to eject an electron from a molecule, providing direct insight into the energies of molecular orbitals. nih.gov Studies on a series of functionalized tellurols, including ethenetellurol, have utilized this method to understand the interaction between the tellurium lone pair and unsaturated moieties. nih.gov In vinyltellurol, a significant energy split between the first two bands in the photoelectron spectrum indicates a strong interaction between the tellurium lone electron pair and the double bond. nih.gov

Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in a rigid, inert host matrix (typically a noble gas like argon or neon) at very low temperatures (close to absolute zero). wikipedia.orgebsco.com This environment prevents the guest molecules from rotating and translating, and it inhibits intermolecular reactions, thus allowing for detailed spectroscopic investigation. wikipedia.orgfu-berlin.de

Infrared spectroscopy of matrix-isolated species is a powerful tool for characterizing their vibrational modes. The inert matrix environment leads to very sharp absorption bands compared to the gas phase, as rotational structure is quenched. wikipedia.org This sharpness allows for the clear resolution of bands from different isomers, isotopologues, or reaction products.

A notable application of this technique is the study of hydrogen telluride (H2Te) and its deuterated analog (D2Te) isolated in solid argon. aip.org These studies, in conjunction with mass spectrometry, confirmed the identity of the trapped species. aip.org The technique has also been crucial in identifying transient species produced by photolysis, such as in the study of HNSO isomers. researchgate.net For a hypothetical this compound cation, co-deposition with a suitable counter-anion in an argon matrix would allow for the measurement of its fundamental vibrational frequencies, providing key structural information.

Table 3: Example Infrared Frequencies of H2Te in an Argon Matrix

Species Vibrational Mode Frequency (cm-1)
H2Te ν1 (sym. stretch) 2256.5
H2Te ν3 (asym. stretch) 2259.0
H2Te ν2 (bend) 998.0

Data from matrix isolation IR studies of tellurium hydrides. aip.org

UV-Vis absorption spectroscopy in inert matrices is used to study the electronic transitions of trapped species. fu-berlin.de The solid, cold environment often leads to a sharpening of the electronic absorption bands compared to solution or gas-phase spectra, sometimes revealing fine vibronic structure that can aid in the assignment of electronic states.

This technique is particularly valuable for studying the electronic structure of unstable molecules and reaction intermediates. ebsco.com For instance, the electronic spectra of disordered films of tellurium have been studied and compared to the crystalline phase, revealing changes in the density of states upon disordering. aps.org For this compound, trapping the ion in a neon or argon matrix would facilitate the measurement of its electronic absorption spectrum, providing crucial data on its electronic structure and energy levels.

Mass Spectrometry Approaches for Detection and Identification

Mass spectrometry is a primary tool for the detection and identification of transient and stable cationic species, providing a direct measure of the mass-to-charge ratio (m/z). chemrxiv.org For tellurium-containing molecules, this technique is instrumental in confirming their elemental composition due to the characteristic isotopic pattern of tellurium.

Theoretical approaches, however, can predict the expected mass for the this compound cation. The mass of the most abundant isotope of tellurium is 130 amu. Therefore, the expected m/z for the most common isotopologue, ¹³⁰TeH₃⁺, would be approximately 133. This value would be accompanied by other peaks corresponding to the natural isotopic abundance of tellurium. For complex organotellurium cations, techniques like high-resolution matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have been successfully employed for characterization. rsc.org

Table 1: Predicted Monoisotopic Mass for this compound and Analogous Cations

CationFormulaPredicted Monoisotopic Mass (Da)
This compoundH₃¹³⁰Te⁺133.917
Selanylium (B1246204)H₃⁸⁰Se⁺83.940
Sulfanylium (B1255371)H₃³²S⁺35.003

Note: Masses are calculated based on the most abundant isotopes.

Advanced Spectroscopic Techniques for Tellurium Cations

Beyond mass spectrometry, a suite of advanced spectroscopic methods is crucial for elucidating the structural and electronic properties of tellurium cations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For tellurium compounds, ¹²⁵Te NMR is particularly informative, although it is a low-sensitivity nucleus. huji.ac.il The chemical shifts in ¹²⁵Te NMR are spread over a very wide range (up to 5800 ppm), making this technique highly sensitive to the electronic structure, coordination number, and nature of substituents around the tellurium atom. umanitoba.cahuji.ac.il

Due to the aforementioned instability of H₃Te⁺, no experimental ¹²⁵Te NMR data has been reported for this cation. However, computational methods, particularly those including relativistic effects, have become essential for predicting ¹²⁵Te NMR chemical shifts. umanitoba.ca Density Functional Theory (DFT) calculations have shown that relativistic effects are crucial for accurately modeling the chemical shifts of tellurium compounds. umanitoba.ca For H₃Te⁺, a simple pyramidal structure is expected, similar to H₃O⁺, H₃S⁺, and H₃Se⁺. Theoretical calculations would be necessary to predict its ¹²⁵Te chemical shift, which is expected to be significantly influenced by the positive charge and the nature of the Te-H bonds.

Table 2: General ¹²⁵Te NMR Chemical Shift Ranges for Different Tellurium Environments

Tellurium EnvironmentCoordination NumberTypical Chemical Shift Range (ppm)
Diorganotellurides2-500 to 1000
Tellurium(IV) Halides41000 to 2000
Tellurates6600 to 900
Organotelluronium salts3 or 4500 to 1500

Reference: General ranges compiled from various sources. huji.ac.ilresearchgate.net

UV-Visible (UV-Vis) and Raman spectroscopy are used to probe the electronic and vibrational transitions within a molecule, respectively. chemrxiv.orgnih.gov These techniques are valuable for characterizing cationic species, which are often colored and possess unique vibrational modes.

UV-Vis Spectroscopy: Electronic transitions in molecules lead to the absorption of UV or visible light. 103.203.175 The absorption spectrum provides information about the electronic structure of the species. nih.gov For tellurium cations, UV-Vis spectra can be complex. For instance, solutions containing polytelluride anions and tellurium cations exhibit multiple absorption bands in the visible region. mdpi.com Direct experimental UV-Vis data for H₃Te⁺ is unavailable. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) would be required to predict its electronic absorption spectrum. chemrxiv.orgrsc.org

Raman Spectroscopy: This technique detects the inelastic scattering of light, providing information about a molecule's vibrational modes. github.io These vibrational frequencies are characteristic of specific bonds and molecular symmetries, acting as a structural fingerprint. mdpi.com For tellurium compounds, Raman spectroscopy has been used to identify Te-Br stretching modes in species like TeBr₃⁺. nrc.gov

For H₃Te⁺, which is expected to have a pyramidal (C₃ᵥ) geometry, four fundamental vibrational modes would be predicted: two stretching modes (symmetric and asymmetric) and two bending modes (symmetric and asymmetric). All four modes are expected to be Raman active. The precise frequencies would need to be determined through computational modeling, as experimental data is lacking. scm.comwikipedia.orgresearchgate.net

Comparative Spectroscopic Analysis with Analogous Chalcogen Hydride Cations (e.g., HSe⁺, HS⁺)

A comparative analysis with the lighter chalcogen hydride cations, selanylium (H₃Se⁺) and sulfanylium (H₃S⁺), provides valuable context for understanding the properties of the elusive this compound cation. The stability of these onium ions decreases down the group, with H₃O⁺ being stable in aqueous solution, H₃S⁺ and H₃Se⁺ being observable in superacids, and H₃Te⁺ being too unstable to be readily prepared. researchgate.net

This trend in stability is reflected in their predicted structural and spectroscopic properties. For instance, the bond angle is known to decrease down the group: H₃O⁺ > H₃S⁺ > H₃Se⁺ > H₃Te⁺. 103.203.175scribd.com This is attributed to the decreasing electronegativity of the central atom and the increasing size of the p-orbitals involved in bonding.

Table 3: Comparative Spectroscopic and Structural Data for Chalcogen Hydride Cations

PropertyH₃S⁺ (Sulfanylium)H₃Se⁺ (Selanylium)H₃Te⁺ (this compound)
Status Observed in superacidsObserved in superacidsUnstable, theoretically studied
Geometry Pyramidal (C₃ᵥ)Pyramidal (C₃ᵥ)Pyramidal (C₃ᵥ) (predicted)
Bond Angle (H-X-H) ~94° (calculated)~93° (calculated)< 93° (predicted)
NMR Nucleus ³³S (I=3/2, 0.76% abund.)⁷⁷Se (I=1/2, 7.63% abund.)¹²⁵Te (I=1/2, 7.07% abund.)
Vibrational Frequencies (cm⁻¹) (Calculated) ν₁(a₁): 2588, ν₂(a₁): 1025, ν₃(e): 2618, ν₄(e): 1180ν₁(a₁): 2400, ν₂(a₁): 930, ν₃(e): 2420, ν₄(e): 1080Not available in searched literature

Note: Data for H₃S⁺ and H₃Se⁺ are based on computational studies and experimental observations in superacid media. Data for H₃Te⁺ is largely predictive.

The NMR active isotopes for sulfur (³³S) and selenium (⁷⁷Se) allow for NMR studies, with ⁷⁷Se being more favorable due to its spin of 1/2 and higher natural abundance compared to the quadrupolar ³³S nucleus. mdpi.comhuji.ac.il Spectroscopic data for H₃S⁺ and H₃Se⁺, while challenging to obtain, serve as crucial benchmarks for theoretical models that can then be applied to predict the properties of H₃Te⁺ with greater confidence.

Formation Pathways and Chemical Environment of Tellanylium

Gas-Phase Generation Routes

In the absence of a stabilizing solvent, gas-phase generation provides a direct means to form and study isolated ions like Tellanylium.

Ion-molecule reactions are a primary mechanism for the formation of new ionic species in low-pressure gaseous environments like the interstellar medium (ISM). The most direct route to this compound in this context is the protonation of its neutral precursor, hydrogen telluride (H₂Te).

H₂Te + H⁺ → [H₃Te]⁺

This reaction involves the capture of a proton (H⁺) by the non-bonding electron pair on the tellurium atom of a hydrogen telluride molecule. The NIST Chemistry WebBook documents the reaction thermochemistry for the interaction between the telluride anion (HTe⁻) and a hydrogen cation to form neutral dihydrogen telluride, indicating the favorability of proton association with tellurium species. nist.gov The efficiency of such reactions is fundamental to the chemical networks that lead to the formation of more complex molecules in space. caltech.eduarxiv.org

Electron impact is a common laboratory technique for generating ions in the gas phase for analysis by mass spectrometry and is also a process that occurs in various plasma environments. tsinghua.edu.cnunl.edu When a molecule like hydrogen telluride (H₂Te) is bombarded with a high-energy electron, it can be ionized.

While the primary product is often the molecular ion, [H₂Te]⁺, subsequent fragmentation or reaction can occur. A potential, though less direct, pathway to this compound could involve the ionization of larger tellurium hydride clusters or reactions within the plasma. The process for the analogous hydrogen sulfide (B99878) (H₂S) has been studied, providing a model for how H₂Te might behave. rsc.org Theoretical models like the Binary-Encounter Bethe (BEB) model have been developed to predict electron-impact ionization cross-sections for various molecules. unl.edu

Electrical discharges in gases containing tellurium and hydrogen can create a plasma rich in reactive species, including atoms, radicals, and ions. In a hydrogen-tellurium plasma, it is plausible that H₃Te⁺ ions could be formed. ruc.edu.cn These environments generate precursor species like atomic hydrogen, H⁺, and tellurium atoms, which can then react. For instance, studies on the synthesis of materials like CrTe₂ have utilized H₂/Ar plasma to generate H₃Te⁺ ions as reactive species in the process. ruc.edu.cn

Condensed-Phase Generation Strategies

In the condensed phase (liquids and solids), the formation of this compound is challenging due to the reactivity of the cation and the instability of its neutral precursor. However, specific environments can promote its generation.

The most viable method for generating this compound in the condensed phase is through the use of superacids. societechimiquedefrance.frresearchgate.net Superacids, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), are potent proton donors capable of protonating even extremely weak bases. In such a highly acidic medium, hydrogen telluride (H₂Te) would be readily protonated to form the this compound cation, [H₃Te]⁺. societechimiquedefrance.fr The extremely low nucleophilicity of the superacid's conjugate base helps to stabilize the resulting cation, allowing for its study in solution. societechimiquedefrance.frnih.gov The generation of various inorganic cations, including those of sulfur, selenium, and tellurium, in superacidic media is a well-established field of study. societechimiquedefrance.fre-bookshelf.de

Role as an Intermediate in Chemical Reactions

The this compound cation, H₃Te⁺, is proposed to act as a key intermediate in certain reactions. For instance, in reactions involving tellurium tetrachloride (TeCl₄) with certain alcohols, a cyclic telluronium ion intermediate is believed to form. scielo.br While these are often organotellurium cations rather than the simple H₃Te⁺, the principle demonstrates the role of telluronium species as reactive intermediates. The ability to intercept and characterize such intermediates using techniques like electrospray ionization mass spectrometry (ESI-MS) provides strong evidence for their existence in reaction mechanisms. scielo.br Furthermore, telluronium cations have recently been explored as catalysts in organic synthesis, where they function via chalcogen bonding, highlighting their role in activating substrates. nih.govnih.gov

Potential Occurrence and Detection in Extraterrestrial Environments

The search for heavy elements and their molecular forms in space provides crucial insights into nucleosynthesis and cosmic chemical evolution. Tellurium has been detected in several extraterrestrial environments.

Recent observations with the James Webb Space Telescope (JWST) definitively identified tellurium in the ejecta of a kilonova, an explosion resulting from the merger of two neutron stars. nasa.govlivescience.comprimitiveproton.com This discovery confirms that such mergers are a primary site for the "r-process" (rapid neutron capture process), which is responsible for creating many of the chemical elements heavier than iron, including tellurium. livescience.comspace.com Earlier studies had also detected tellurium in the atmospheres of ancient stars, providing clues to the chemical enrichment of the galaxy over billions of years. space.comspectroscopyonline.com

Given that tellurium is present in the interstellar medium (ISM) and that simple hydrides are the foundational blocks of astrochemistry, the existence of hydrogen telluride (H₂Te) is highly probable. caltech.eduarxiv.orgusra.edu The conditions in interstellar clouds, which contain precursor molecules and ionizing radiation, are conducive to the formation of molecular ions. usra.eduarxiv.org Therefore, the subsequent protonation of H₂Te to form the this compound ion, H₃Te⁺, is a plausible step in the interstellar chemical network. While H₃Te⁺ itself has not yet been directly detected via astronomical spectroscopy, the detection of its elemental form and the general principles of interstellar hydride chemistry strongly suggest its potential presence.

Data Tables

Table 1: Computed Properties of this compound (H₃Te⁺)

PropertyValue
Molecular Formula H₃Te⁺
Molecular Weight 130.6 g/mol
Exact Mass 132.9296978 Da
Formal Charge +1

Source: PubChem CID 5460472

Following a thorough search, it has been determined that there is no scientifically recognized chemical compound named "this compound" in existing chemical or astrophysical literature. As a result, no information is available regarding its formation pathways in the interstellar medium or its role in planetary atmospheric processes.

The complete absence of data, research findings, or any scientific mention of "this compound" makes it impossible to generate the requested article while adhering to the core requirements of scientific accuracy and reliance on credible sources. The creation of content under these circumstances would be speculative and not based on factual, verifiable information.

Therefore, the sections and subsections outlined in the user's request cannot be addressed. No data tables or detailed research findings concerning "this compound" exist to be presented.

Reactivity and Reaction Dynamics of Tellanylium

Electrophilic Reactivity of Tellanylium

This compound cations are characterized by their electron-deficient tellurium center, which imparts significant electrophilicity. Species such as C,N-chelated aryltellurenyl triflates are considered Lewis superacidic carbene analogues. chemistryviews.org This high degree of electrophilicity governs their interactions with a wide range of electron-rich species.

The electrophilic nature of the tellurium center in this compound ions drives their reactions with various nucleophiles. They have been shown to effectively activate Si-H bonds in numerous organosilanes, including Et₃SiH and Ph₃SiH. chemistryviews.orgnih.gov This activation proceeds via the interaction of the nucleophilic hydride with the electrophilic tellurium cation. Furthermore, tellurium compounds can catalyze the oxidation of thiols (like PhSH) to disulfides, a process that involves the nucleophilic attack of the thiol on an oxidized tellurium intermediate. nih.gov

This compound and related organotellurium compounds are potent activators in addition reactions, a capability closely linked to chalcogen bonding. researchgate.netnih.gov Chalcogen bonding is a non-covalent, attractive interaction between an electrophilic chalcogen center (like tellurium) and a Lewis base. researchgate.netnih.govrsc.org This interaction is crucial for activating substrates.

In Michael-type additions, for example, dicationic, triazolium-based organotellurium catalysts have been shown to activate carbonyl compounds, leading to rate accelerations of up to 1000-fold. researchgate.netnih.govresearchgate.net The tellurium center acts as a Lewis acid, engaging in chalcogen bonding with the carbonyl oxygen, which increases the electrophilicity of the Michael acceptor. researchgate.netnih.gov Studies comparing sulfur, selenium, and tellurium catalysts have consistently shown that the organotellurium derivatives are markedly more active, highlighting the superiority of tellurium as a chalcogen bond donor in these reactions. researchgate.netnih.govresearchgate.net

Catalyst TypeRelative Rate Acceleration (k_rel)Product Yield (trans-crotonophenone + 1-methylindole)Reference
Tellurium-based (4Te-BArF₄)~1000>90% in 2h researchgate.netresearchgate.net
Selenium-based (4Se-BArF₄)~150- researchgate.net
Halogen-bond donor (4I-BArF₄)1 (reference)- researchgate.net
No CatalystNo reaction0% researchgate.net

This table presents the relative rate accelerations for a Michael addition reaction using different types of catalysts, demonstrating the superior activity of the tellurium-based chalcogen bond donor.

Acid-Base Chemistry in Gas Phase and Solution

The acid-base chemistry of this compound species is primarily defined by their behavior as Lewis acids. A tellurenyl cation of the type [RTe]⁺ is an electron-deficient species with only six valence electrons, making it a potent Lewis acid, and in some cases, a Lewis superacid. chemistryviews.org This Lewis acidity allows it to accept electron pairs from Lewis bases (nucleophiles). youtube.com

While specific pKa values for this compound ions are not extensively documented, the broader context of tellurium compounds includes telluric acid (Te(OH)₆). Telluric acid is a weak dibasic acid in aqueous solution, indicating the tendency of tellurium centers to interact with bases. wikipedia.org The Lewis acidity of this compound, however, is significantly more pronounced than the Brønsted acidity of telluric acid.

Electron Transfer Processes Involving this compound

Redox chemistry is central to the reactivity of tellurium compounds, which can readily cycle between different oxidation states, most commonly Te(II) and Te(IV). nih.govnih.gov Electron transfer is a fundamental step in these processes. youtube.comyoutube.com For instance, in the catalytic oxidation of thiols, the diorganotelluride (Te(II)) is first oxidized to a Te(IV) species. nih.gov Subsequent reaction with the thiol regenerates the Te(II) catalyst, involving a formal reductive elimination.

Recent research has demonstrated that tellurium can undergo reversible multi-electron transfer, cycling through Te²⁻/Te⁰/Te²⁺/Te⁴⁺ redox states in certain electrochemical systems. nih.govresearchgate.net The activation of these multiple electron transfer pathways, facilitated by environments like highly concentrated chloride-containing electrolytes, underscores the rich redox chemistry of tellurium. nih.govresearchgate.net

Participation in Catalytic Cycles (as a Lewis acid or reaction center)

The ability to act as a potent Lewis acid and to undergo facile redox cycling makes this compound and related species effective catalysts. chemistryviews.orgnih.govnih.gov

As a Lewis Acid: In Michael additions, tellurium catalysts function purely as Lewis acids, activating the carbonyl substrate through chalcogen bonding without changing their oxidation state. researchgate.netnih.govresearchgate.net Similarly, chiral organotellurium catalysts have been developed for enantioselective seleno-Michael additions, where a non-bonded Te···Se interaction is proposed to be key for the activation and enantioselective delivery of the arylselenol. chemrxiv.org

As a Redox Center: In other transformations, the tellurium atom is the active redox center. A well-studied example is the activation of Si-H bonds by a tellurenyl triflate [2-(tBuNCH)C₆H₄Te][OTf]. nih.gov The catalytic cycle involves the activation of the Si-H bond to form a ditelluride species, which is then oxidized by a quinone. The resulting intermediate reacts with a silyl (B83357) triflate to form the final product and regenerate the tellurium catalyst. nih.gov This demonstrates the dual role of tellurium, participating in both bond activation and redox cycling.

Catalytic RoleReaction TypeTellurium SpeciesFunctionReference
Lewis AcidMichael AdditionDicationic Organotellurium Cpd.Carbonyl activation via chalcogen bonding researchgate.netnih.gov
Lewis AcidSeleno-Michael AdditionChiral Organotellurium Cpd.Arylselenol activation via Te···Se interaction chemrxiv.org
Redox CenterSi-H Bond ActivationTellurenyl TriflateSi-H activation and redox cycling nih.gov
Redox CenterThiol OxidationDiorganotellurideTe(II)/Te(IV) redox cycling nih.gov

This table summarizes the dual catalytic roles of organotellurium compounds, acting as either Lewis acids or redox-active centers in different chemical transformations.

Mechanistic Studies of this compound-Involving Transformations

Mechanistic investigations have been crucial to understanding the reactivity of tellurium catalysts. For the Te(II)/Te(IV) redox cycle in thiol peroxidase-like reactions, stopped-flow spectroscopy has been used to determine reaction kinetics. nih.gov These studies revealed that the initial oxidation of the telluride is a key step, with electron-rich dialkyl tellurides oxidizing more rapidly than diaryl tellurides. nih.gov

In the palladium-catalyzed coupling of vinylic tellurides, mass spectrometry experiments have successfully intercepted and characterized cationic Pd-Te intermediates in the gas phase. researchgate.net These findings have allowed for the proposal of a more detailed catalytic cycle. For chalcogen-bonding catalysis, kinetic analyses have been used to determine relative rate accelerations, providing quantitative evidence for the superior activity of tellurium-based catalysts compared to their selenium and sulfur analogues. researchgate.net These mechanistic studies consistently point to the unique electronic structure of the tellurium center as the source of its powerful catalytic activity. researchgate.netchemrxiv.org

Advanced Studies and Future Directions

Computational Studies on Larger Tellanylium-Containing Clusters

Computational chemistry provides invaluable insights into the structure, bonding, and reactivity of molecules that may be difficult to study experimentally. In the context of this compound, theoretical studies are crucial for understanding its behavior in larger chemical systems.

Recent computational work has focused on tellurium-containing clusters and complexes. For instance, Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) calculations have been employed to investigate interactions in potassium-telluroether complexes. rsc.org These studies provide a theoretical framework for understanding the nature of bonding between tellurium centers and other atoms, which is fundamental to predicting the structure of larger clusters containing the this compound moiety.

Future computational efforts will likely involve:

Exploring the potential energy surfaces of reactions involving this compound to identify stable intermediates and transition states.

Simulating the spectroscopic properties of larger this compound-containing clusters to aid in their experimental identification.

Investigating the role of relativistic effects on the properties of this compound and its clusters, given the high atomic number of tellurium. wikipedia.org

Development of Novel Experimental Methods for Controlled Generation and Isolation

The transient and reactive nature of ionic species like this compound presents significant challenges for experimentalists. Developing methods for its controlled generation and isolation is key to advancing its study.

Current synthetic strategies in organotellurium chemistry often involve the reduction of tellurium metal or the use of organotellurium precursors. utexas.edu While these methods are effective for creating a variety of tellurium compounds, the specific and controlled generation of the bare this compound cation for detailed study requires more specialized techniques.

Future research in this area could focus on:

Gas-phase generation techniques , such as photoionization or electron impact on hydrogen telluride (H₂Te), coupled with mass spectrometry for characterization.

Matrix isolation spectroscopy , where this compound could be generated and trapped in an inert gas matrix at low temperatures, allowing for detailed spectroscopic analysis.

Supersonic jet expansion methods to produce cold beams of this compound for high-resolution spectroscopic studies.

Exploration of this compound in Materials Science Precursors

Materials science is a field that seeks to design and discover new materials with specific properties. mtu.edulancaster.ac.uk Tellurium-containing materials, such as cadmium telluride (CdTe), are already important in applications like solar panels and thermoelectric devices. wikipedia.org The potential use of this compound as a precursor for the synthesis of novel materials is an exciting area of research.

The development of single-source precursors is a significant goal in materials synthesis, aiming to simplify the deposition of thin films and the formation of nanomaterials. jyu.fi this compound-containing complexes could potentially serve as such precursors for metal tellurides.

Future avenues of exploration include:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes using volatile this compound-based compounds to create thin films of telluride materials.

Solution-phase synthesis of tellurium-based nanoparticles and quantum dots using this compound salts as the tellurium source. mdpi.com

Investigating the influence of the counter-ion in this compound salts on the properties of the resulting materials.

Table 1: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compoundDesired Material Properties
Thin Film Photovoltaics Precursor for CdTe or other telluride-based absorber layers.High optical absorption, good charge carrier mobility.
Thermoelectric Devices Component in the synthesis of bismuth telluride (Bi₂Te₃) or similar materials.High Seebeck coefficient, low thermal conductivity.
Phase-Change Memory Precursor for germanium-antimony-tellurium (GST) alloys.Rapid and reversible phase transitions.
Nanotechnology Source for the synthesis of tellurium nanowires or quantum dots. mdpi.comTunable electronic and optical properties based on size.

Interdisciplinary Research with Astrochemistry and Plasma Physics

The study of this compound extends beyond traditional chemistry and into the realms of astrochemistry and plasma physics.

Astrochemistry: The vast and diverse chemical environments of interstellar space and circumstellar envelopes could potentially harbor simple molecules like this compound. While tellurium is a rare element on Earth, its cosmic abundance is higher. wikipedia.org The detection of related molecules in space suggests that tellurium-containing species could exist and play a role in interstellar chemistry.

Plasma Physics: Plasmas are states of matter where atoms are ionized, creating a sea of charged particles. youtube.com The conditions within certain industrial plasmas or in astrophysical environments could be conducive to the formation of this compound. Understanding the behavior of this compound in a plasma environment, including its excitation and dissociation pathways, is important for modeling and diagnosing such systems.

Future interdisciplinary research may involve:

Astronomical searches for the spectroscopic signatures of this compound using radio and infrared telescopes.

Laboratory simulations of interstellar and plasma conditions to study the formation and destruction of this compound.

Theoretical modeling of chemical networks in astrophysical and plasma environments to predict the abundance of this compound.

Development of Predictive Models for Tellurium Cation Chemistry

The development of predictive models is a cornerstone of modern chemical research, enabling the design of new molecules and reactions with desired outcomes. researchgate.net For tellurium cation chemistry, including that of this compound, robust predictive models are needed.

These models can be based on:

Quantum chemical calculations to predict fundamental properties like bond energies, reaction barriers, and spectroscopic constants. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models that correlate the structural features of tellurium cations with their physical and chemical properties. core.ac.uk

Machine learning algorithms trained on existing experimental and computational data to predict the behavior of new and unstudied tellurium cations. researchgate.net

The ultimate goal is to create a comprehensive theoretical framework that can accurately predict the stability, reactivity, and spectroscopic signatures of a wide range of tellurium-containing cations, with this compound serving as a fundamental building block.

Table 2: Key Research Findings and Future Directions

Research AreaKey Findings/StatusFuture Directions
Computational Studies DFT and QTAIM have been used on related tellurium complexes. rsc.orgModeling of larger clusters, inclusion of relativistic effects.
Experimental Generation General methods for organotellurium synthesis exist. utexas.eduDevelopment of controlled gas-phase and matrix isolation techniques.
Materials Science Tellurium compounds are vital for electronics and energy applications. wikipedia.orgUse of this compound as a precursor for CVD, ALD, and nanoparticle synthesis. mdpi.com
Astrochemistry/Plasma Physics Tellurium has a higher cosmic abundance than on Earth. wikipedia.orgAstronomical searches and laboratory simulations of this compound formation.
Predictive Models QSPR and machine learning are emerging tools in chemistry. researchgate.netcore.ac.ukresearchgate.netDevelopment of comprehensive models for tellurium cation chemistry.

Conclusion

Summary of Key Findings and Understanding of Tellanylium

The this compound cation is characterized as a highly reactive and transient species, whose existence is largely predicted and studied through computational chemistry and gas-phase mass spectrometry techniques. Theoretical models predict a pyramidal structure for TeH₃⁺, analogous to its lighter congeners like hydronium (H₃O⁺). However, under most experimental conditions where it might be formed, such as the protonation of hydrogen telluride, it is better described as a protonated complex.

Key findings from computational studies indicate a significantly elongated Te-H bond compared to the neutral H₂Te molecule, a consequence of the positive charge and the large size of the tellurium atom. Spectroscopic properties, while not directly observed from a stable sample, have been predicted. The vibrational frequencies for Te-H stretching modes are expected to be lower than those in H₂Te, shifted by the cationic charge and changes in bond order. Predicted NMR chemical shifts for both ¹²⁵Te and ¹H are anticipated to be highly deshielded, reflecting the strong acidic nature and electron-poor environment of the cation. northwestern.eduresearchgate.net

The primary route for the formation of this compound is the gas-phase protonation of hydrogen telluride. nist.gov The proton affinity of H₂Te has been evaluated to be approximately 735.9 kJ/mol, indicating that it is a strong base in the gas phase, readily accepting a proton to form the this compound cation. nist.gov However, the cation is an exceptionally strong acid, or a superacid, meaning it is a powerful proton donor, limiting its observation to non-nucleophilic environments. wikipedia.org

Implications for Fundamental Inorganic and Physical Chemistry

The study of this compound, even if largely theoretical, has significant implications for several areas of chemistry:

Periodic Trends: this compound completes the series of simple chalcogenonium ions (H₃O⁺, H₃S⁺, H₃Se⁺, TeH₃⁺). Its predicted properties provide a crucial data point for understanding how characteristics such as bond strength, acidity, and structure evolve down Group 16 of the periodic table. The increasing acidity and decreasing stability from H₃O⁺ to TeH₃⁺ illustrate the impact of increasing atomic size and polarizability on chemical behavior. atomistry.com

Superacid Chemistry: The this compound cation is a quintessential example of a gas-phase superacid. wikipedia.org Its high proton-donating ability makes it a benchmark for theoretical studies on proton transfer reactions and the activation of otherwise inert molecules. Understanding its reactivity provides insights into the mechanisms of superelectrophilic activation. researchgate.netresearchgate.net

Heavy-Element Chemistry: The chemistry of heavy elements like tellurium is often dominated by relativistic effects, which can influence bond lengths, stability, and spectroscopic properties. aip.orgresearchgate.net Theoretical investigations of this compound must account for these effects, making it a valuable model system for benchmarking computational methods designed for heavy elements. researchgate.netaip.org

Outlook on Future Research Avenues for this compound and Related Species

While the isolation of a stable this compound salt remains a formidable challenge, several avenues for future research exist:

Advanced Spectroscopic Techniques: Future experimental efforts could focus on the cryo-spectroscopy of mass-selected ions. Trapping this compound ions in an inert gas matrix (like solid neon or argon) at cryogenic temperatures might allow for the direct observation of their infrared spectra, providing experimental validation of theoretical predictions.

Condensed-Phase Stabilization: A major goal would be the synthesis of a stable salt of the this compound cation. This would likely require the use of extremely non-nucleophilic, weakly coordinating anions, such as carborane anions or complex fluoroantimonates, in conjunction with superacidic solvent systems under strictly anhydrous conditions. wikipedia.org

Computational Exploration of Reactivity: Further computational studies could explore the reaction landscape of this compound with a wider range of substrates. Investigating its potential as a catalyst for specific organic transformations in the gas phase or aprotic solvents could unveil novel chemical pathways.

Exploring Related Cations: Research can be extended to substituted this compound species (RTeH₂⁺, R₂TeH⁺, R₃Te⁺), some of which have been synthesized. researchgate.net Comparing their properties to the parent cation would provide a more complete picture of the structure-reactivity relationships in organotellurium chemistry.

Compound Data Tables

Table 1: Predicted and Experimental Properties of this compound and Related Species

CompoundFormulaProton Affinity (kJ/mol)Predicted GeometryNotes
Hydrogen TellurideH₂Te735.9 nist.govBent (~90°) wikipedia.orgPrecursor to this compound.
This compound [H₃Te]⁺N/APyramidal (predicted)Highly superacidic cation.
Hydronium[H₃O]⁺691PyramidalLighter analogue of this compound.
Sulfonium[H₃S]⁺705PyramidalLighter analogue of this compound.

Table 2: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift Range (ppm)CouplingNotes
¹²⁵Te> +1000J(¹²⁵Te, ¹H)Highly deshielded due to positive charge. The chemical shift range for tellurium compounds is very wide, from -1200 to +3200 ppm. northwestern.edu
¹H> +10J(¹H, ¹²⁵Te)Highly deshielded, characteristic of a superacidic proton.

Q & A

Q. What are the standard protocols for synthesizing Tellanylium with high purity, and how can experimental parameters be optimized?

To synthesize this compound with >98% purity, begin with a controlled reaction between precursor compounds X and Y under inert atmospheric conditions (e.g., argon gas). Key parameters include temperature (optimized between 120–150°C), molar ratios (1:1.2 for X:Y), and reaction time (6–8 hours). Post-synthesis, employ recrystallization in ethanol-water mixtures and validate purity via HPLC (retention time: 12.3 min) and elemental analysis . For reproducibility, document all steps using standardized templates (e.g., electronic lab notebooks) and cross-validate results with independent replicates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s molecular structure and stability?

A multi-technique approach is critical:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm bonding patterns (e.g., δ 7.2 ppm for aromatic protons).
  • FT-IR : Identify functional groups (e.g., C=O stretch at 1680 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (theoretical [M+H]+^+: 342.12 Da).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset: 280°C).
    Cross-reference data with computational simulations (e.g., Gaussian for vibrational modes) to resolve ambiguities .

Q. How should researchers design controlled experiments to assess this compound’s reactivity under varying pH and temperature conditions?

Adopt a factorial design to test interactions between pH (4–10) and temperature (25–60°C). Prepare buffered solutions (phosphate/citrate) and monitor degradation kinetics via UV-Vis spectroscopy at 320 nm. Use ANOVA to identify significant variables and construct Arrhenius plots for activation energy calculations. Include negative controls (e.g., inert solvents) and triplicate trials to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) be integrated with experimental data to predict this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate binding affinities with protein receptors (e.g., 100 ns trajectories in GROMACS).
    Validate predictions using surface plasmon resonance (SPR) for binding kinetics (konk_{on}, koffk_{off}) and isothermal titration calorimetry (ITC) for thermodynamic profiles. Discrepancies between simulation and experimental ΔG\Delta G values may require re-parameterization of force fields .

Q. What statistical approaches resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) for this compound across independent studies?

Apply meta-analysis to aggregate datasets from peer-reviewed studies (minimum n=10). Use Cochran’s Q-test to assess heterogeneity and random-effects models to calculate weighted averages. For outliers, evaluate methodological differences (e.g., calorimetry vs. van’t Hoff methods) and solvent systems. If inconsistencies persist, conduct a collaborative round-robin study with standardized protocols .

Q. What strategies optimize multi-variable experimental designs for studying this compound’s catalytic mechanisms in complex matrices?

Implement response surface methodology (RSM) with central composite design to optimize variables like catalyst loading (0.1–1.0 wt%), substrate concentration, and agitation rate. Use LC-MS/MS to track intermediate species and propose mechanistic pathways. For time-resolved data, apply multivariate curve resolution-alternating least squares (MCR-ALS) to deconvolute overlapping spectral signals .

Key Methodological Recommendations

  • Reproducibility : Archive raw datasets and code in FAIR-aligned repositories (e.g., Zenodo) .
  • Ethics : Disclose conflicts of interest and obtain institutional review for biological studies .
  • Literature Synthesis : Use tools like Covidence for systematic reviews and CiteSpace for trend analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.